Menin-MLL inhibitor 20

Menin-MLL Interaction Biochemical Assay IC50

Menin-MLL inhibitor 20 is the only well-characterized irreversible menin-MLL inhibitor with sub-nanomolar potency (IC50 0.3 nM) and >70% inhibition 48h post-washout. Co-crystal structure (PDB: 9c94, 1.98 Å) confirms binding mode. Durable target engagement simplifies long-term cellular assays. In vivo, 85% tumor growth inhibition at 10 mg/kg/day in MV4;11 xenograft. Choose this benchmark to validate menin-MLL biology or benchmark novel inhibitors with confidence.

Molecular Formula C33H40N8O4
Molecular Weight 612.7 g/mol
Cat. No. B8201747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenin-MLL inhibitor 20
Molecular FormulaC33H40N8O4
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6
InChIInChI=1S/C33H40N8O4/c1-33(2,3)45-32(43)38-25-5-4-12-40(20-25)19-22-10-11-34-28(17-22)31(42)37-24-8-6-23(7-9-24)27-18-26-29(39-27)35-21-36-30(26)41-13-15-44-16-14-41/h6-11,17-18,21,25H,4-5,12-16,19-20H2,1-3H3,(H,37,42)(H,38,43)(H,35,36,39)/t25-/m1/s1
InChIKeyMPFHTFMFYAODPE-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menin-MLL Inhibitor 20 for Sale: A Potent and Irreversible Menin-MLL Interaction Inhibitor for Leukemia Research


Menin-MLL inhibitor 20 (CAS 2448173-47-3), also known as MRN73473, is a small-molecule irreversible inhibitor that potently disrupts the protein-protein interaction (PPI) between menin and MLL (Mixed Lineage Leukemia) fusion proteins. It is referenced as 'Intermediate 6' or 'compound 6' in the foundational patent WO2020142557A1 [1]. It has been structurally characterized in a co-crystal complex with menin at a resolution of 1.98 Å (PDB: 9c94), confirming its direct binding mode at the MLL-binding pocket [2]. The compound demonstrates high biochemical potency and has been shown to exert robust anti-tumor activities in MLL-rearranged (MLL-r) leukemia models, with vendors reporting a purity of ≥98% .

Why Menin-MLL Inhibitor 20 Cannot Be Substituted: Quantifying Key Differences in Potency, Mechanism, and Efficacy


In-class substitution is not scientifically valid for Menin-MLL inhibitor 20 due to its uniquely characterized profile of irreversible inhibition and significantly higher biochemical potency compared to early-generation tool compounds like MI-2 and MI-3. While several menin inhibitors target the same protein-protein interaction, their binding kinetics, cellular effects, and in vivo performance diverge sharply. For instance, the reversible inhibitor MI-2 shows an IC50 of 446 nM , whereas Menin-MLL inhibitor 20 exhibits sub-nanomolar potency and a durable, washout-resistant inhibition in cells, a feature not shared by all clinical-stage inhibitors. These quantitative and mechanistic distinctions have direct implications for assay design, target validation, and preclinical study outcomes.

Menin-MLL Inhibitor 20 Technical Evidence: A Quantitative Comparison of Potency, Mechanism, and In Vivo Performance


Menin-MLL Inhibitor 20 vs. MI-2: 1,486-Fold Improvement in Biochemical Binding Potency

In a homogeneous time-resolved fluorescence (HTRF) assay measuring the disruption of the menin-MLL protein-protein interaction, Menin-MLL inhibitor 20 exhibits an IC50 of 0.3 nM . This represents a 1,486-fold increase in potency compared to the early-generation tool compound MI-2, which has an IC50 of 446 nM in the same type of assay . This sub-nanomolar potency places Menin-MLL inhibitor 20 among the most biochemically potent tool compounds in its class.

Menin-MLL Interaction Biochemical Assay IC50

Menin-MLL Inhibitor 20 vs. MI-3 and MI-1: Comparative Cellular Antiproliferative Activity in MLL-r Leukemia Cell Lines

Menin-MLL inhibitor 20 demonstrates potent antiproliferative effects in a panel of MLL-rearranged leukemia cell lines, with IC50 values of 1.2 nM in MV4;11 cells, 2.5 nM in MOLM-13 cells, and 3.1 nM in THP-1 cells . In contrast, the clinically advanced inhibitor Revumenib (SNDX-5613) exhibits antiproliferative IC50 values in the 10-20 nM range in the same MV4;11 and MOLM-13 lines . While a direct side-by-side study is not publicly available, cross-study comparison suggests Menin-MLL inhibitor 20 may offer greater cellular potency. The compound also shows a high therapeutic window, with no significant effect on non-MLL-r cell lines (IC50 > 1,000 nM for K562 and Raji) .

MLL-rearranged Leukemia Antiproliferative Activity MV4;11 Cell Line

Irreversible vs. Reversible Inhibition: Washout Experiment Confirms Sustained Target Engagement for Menin-MLL Inhibitor 20

A key differentiating feature of Menin-MLL inhibitor 20 is its irreversible binding mechanism. In a washout experiment using MV4;11 cells, cells treated with 10 nM of the compound were subsequently washed to remove any free drug. The inhibition of the Menin-MLL interaction remained at >70% for 48 hours post-washout . In contrast, the well-studied inhibitor MI-2 is a competitive and reversible inhibitor . The irreversible binding mode of Menin-MLL inhibitor 20 provides a prolonged pharmacodynamic effect even after compound clearance, a feature that distinguishes it from many other research tool compounds in this class.

Irreversible Inhibitor Washout Assay Target Engagement

Menin-MLL Inhibitor 20 vs. VTP50469: Comparison of In Vivo Tumor Growth Inhibition in MLL-r Xenograft Models

In an MV4;11 subcutaneous xenograft mouse model, oral administration of Menin-MLL inhibitor 20 at 10 mg/kg/day for 21 days resulted in 85% tumor growth inhibition (TGI) . In a comparable study using VTP50469 in the same MV4;11 xenograft model, a higher dose of 30 mg/kg twice daily was required to achieve significant tumor regression [1]. While direct head-to-head data is lacking, the cross-study comparison indicates that Menin-MLL inhibitor 20 achieves a high level of tumor control at a lower and less frequent dosing schedule.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Menin-MLL Inhibitor 20 vs. Early-Generation Inhibitors: Structural Confirmation of Binding Mode and Improved Drug-Like Properties

The co-crystal structure of Menin-MLL inhibitor 20 bound to menin has been solved at high resolution (1.98 Å, PDB: 9c94) [1]. This structural data confirms its direct binding at the MLL-binding pocket and provides a detailed map of molecular interactions, including critical hydrophobic contacts that stabilize the complex. In contrast, no publicly available co-crystal structures exist for early tool compounds like MI-2 with menin. Furthermore, the compound's design aimed to improve in vitro ADME properties and reduce hERG affinity compared to earlier analogs [1]. While specific ADME data is not fully disclosed, the availability of the high-resolution structure makes Menin-MLL inhibitor 20 a superior tool for structure-based drug design and mechanistic studies.

Crystal Structure Binding Mode Drug Design

Best Applications for Menin-MLL Inhibitor 20: From High-Throughput Screening to In Vivo Target Validation


High-Content Screening and Long-Term Cellular Assays Requiring Durable Target Engagement

Due to its irreversible binding mechanism and high potency (IC50 = 0.3 nM), Menin-MLL inhibitor 20 is particularly well-suited for cellular assays where sustained target inhibition is required over extended periods (e.g., 24-72 hours) without the need for continuous compound replenishment. Its robust washout-resistant effect (>70% inhibition 48h post-washout ) ensures that even after media changes or cell washing, the biological effect persists, reducing experimental variability and simplifying long-term differentiation or apoptosis studies.

Preclinical In Vivo Target Validation and Efficacy Studies in MLL-r Leukemia Models

The compound's demonstrated in vivo efficacy, achieving 85% tumor growth inhibition in an MV4;11 xenograft model at a well-tolerated dose of 10 mg/kg/day , makes it a powerful tool for validating the menin-MLL interaction as a therapeutic target in vivo. Its oral bioavailability and manageable dosing regimen enable cost-effective and logistically simpler in vivo studies compared to other inhibitors requiring higher or more frequent dosing.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The availability of a high-resolution (1.98 Å) co-crystal structure of Menin-MLL inhibitor 20 bound to its target (PDB: 9c94) makes this compound an invaluable starting point for structure-guided medicinal chemistry. Researchers can use this structural information to design novel analogs, understand the basis for its high potency and selectivity, and optimize new chemical entities for improved drug-like properties.

Benchmarking Standard for New Menin-MLL Inhibitor Development

Given its well-characterized, sub-nanomolar biochemical potency (IC50 = 0.3 nM ) and single-digit nanomolar cellular activity (IC50 = 1.2 nM in MV4;11 cells ), Menin-MLL inhibitor 20 serves as a stringent benchmark for evaluating the performance of newly synthesized inhibitors. Its irreversible binding mechanism also provides a reference for developing next-generation covalent or pseudo-irreversible menin inhibitors.

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